7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
The compound 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.2²,⁵.0³,¹².0⁴,⁹.0¹³,²³.0²⁰,²⁴]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (hereafter referred to as the "target compound") belongs to a class of highly complex polycyclic heterocyclic molecules. These compounds are characterized by fused aromatic and non-aromatic rings, nitrogen substitutions, and ketone functionalities.
The target compound features two cyclohexyl groups at the 7 and 18 positions, distinguishing it from phenyl-substituted analogs. Based on similar compounds, the molecular weight is estimated to exceed 500 g/mol, with increased lipophilicity (XLogP3 > 6) due to the bulky cyclohexyl substituents .
Properties
IUPAC Name |
7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h11-20H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHJESZTNVQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9CCCCC9)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through cyclization reactions, followed by the introduction of cyclohexyl groups and diazaheptacyclic structures under controlled conditions. Common reagents include strong acids or bases, catalysts, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with its closest analogs, emphasizing substituent effects and physicochemical properties:
Key Differences:
Substituent Effects :
- The dicyclohexyl groups in the target compound introduce steric bulk and enhanced lipophilicity compared to the phenyl and dimethylphenyl analogs. Cyclohexyl substituents may improve membrane permeability but reduce aqueous solubility .
- The dimethylphenyl analog () exhibits intermediate properties between phenyl and cyclohexyl derivatives, balancing aromatic π-stacking interactions with moderate hydrophobicity .
Synthetic Complexity :
- The target compound’s cyclohexyl groups likely require specialized alkylation or cyclohexylamine-mediated cyclization steps, contrasting with the aryl-substituted analogs synthesized via palladium-catalyzed coupling (e.g., ) .
This could influence reactivity in catalytic or photochemical applications .
Biological Activity
7,18-Dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple functional groups. This compound has garnered interest in various fields of research due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure which includes multiple cyclohexyl and diazaheptacyclic moieties. Its molecular formula is with a molecular weight of 440.58 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,... |
| Molecular Formula | |
| Molecular Weight | 440.58 g/mol |
| CAS Number | 41572-86-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The heptacyclic structure allows for unique binding interactions with enzymes and receptors that are crucial for various metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors.
- Antimicrobial Activity : Studies suggest it may possess properties that inhibit microbial growth.
Antimicrobial Properties
Research indicates that 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,...] exhibits significant antimicrobial activity against various bacterial strains.
- Case Study : In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Effects
The compound has also been investigated for its potential anticancer properties.
- Case Study : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis in breast cancer cells (MCF-7).
Summary of Key Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibits S. aureus and E. coli | |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Mechanistic Insights | Binds to specific enzyme targets |
Applications in Medicine and Industry
The unique properties of 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,...] make it a valuable candidate for various applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.
- Material Science : The compound's structural properties may be utilized in the development of advanced materials such as organic semiconductors.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Options | Analytical Validation |
|---|---|---|
| Catalysts | AlCl₃, Enzymes, Pd/C | NMR, HPLC |
| Solvents | DMSO, THF, Acetonitrile | TLC, FT-IR |
| Temperature Range | 0°C (sensitive steps), 120°C (ring closure) | DSC |
Q. Table 2. Stability Characterization
| Condition | Test Method | Key Metrics |
|---|---|---|
| Hydrolytic (pH 7) | LC-MS | Half-life, degradation products |
| Thermal (200°C) | TGA | Weight loss %, residue analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
